molecular formula C17H15F6N3O2 B2815099 8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 303151-61-3

8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Katalognummer: B2815099
CAS-Nummer: 303151-61-3
Molekulargewicht: 407.316
InChI-Schlüssel: VEWBRZPATICEBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with a unique structure that includes a spirocyclic framework and multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The key steps include the formation of the naphthyridine core, introduction of trifluoromethyl groups, and construction of the spirocyclic system. Common reagents used in these reactions include trifluoromethylating agents, naphthyridine precursors, and spirocyclic building blocks. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring directs electrophilic attacks to specific positions:

  • Nitration : Limited reactivity due to deactivation by trifluoromethyl groups, but possible under strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures.

  • Halogenation : Chlorination or bromination occurs at the 3-position of the naphthyridine ring using Cl₂ or Br₂ in acetic acid .

Redox Reactions

  • Oxidation : The spirocyclic ether component is susceptible to oxidative cleavage with KMnO₄ or RuO₄, yielding diketones or carboxylic acids.

  • Reduction : LiAlH₄ selectively reduces the nitrogen heterocycle, producing partially saturated derivatives.

Reaction TypeReagents/ConditionsOutcomeSource
Oxidative Cleavage KMnO₄, H₂O, 60°CEther → diketone conversion
Selective Reduction LiAlH₄, THF, 0°C → RTNaphthyridine → dihydro derivative

Nucleophilic Displacement

The trifluoromethyl groups stabilize adjacent positions against nucleophilic attack, but the spirocyclic nitrogen can act as a leaving group in SN2 reactions:

  • Alkylation : Reacts with alkyl halides (e.g., MeI) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .

  • Acylation : Acetyl chloride or anhydrides modify the spirocyclic amine under mild conditions .

Acid/Base-Mediated Rearrangements

  • Acidic Hydrolysis : The 1,4-dioxa ring undergoes cleavage in concentrated HCl, generating diols.

  • Base-Induced Ring Opening : NaOH/EtOH converts the spirocyclic ether into a diol via nucleophilic attack.

Key Challenges and Stability Considerations

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

  • Hydrolytic Sensitivity : The spirocyclic ether hydrolyzes slowly in aqueous acidic or basic media.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of the compound exhibit promising anticancer properties. For instance, studies have shown that certain naphthyridine derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .

Antimycobacterial Properties

The compound has been evaluated for its efficacy against Mycobacterium tuberculosis. A study highlighted the development of azaspiroketal Mannich bases derived from similar structures, which demonstrated potent antimycobacterial activity with selective membrane permeabilizing effects . This suggests that the compound could be effective in treating tuberculosis and warrants further investigation.

Neuropharmacology

The compound's potential as a sigma receptor ligand has been explored, with implications for treating neurodegenerative diseases. Sigma receptors are implicated in various neurological disorders, and compounds that selectively bind to these receptors may offer therapeutic benefits . The structural modifications present in this compound could enhance its selectivity and affinity for these targets.

Synthesis of Advanced Materials

In materials science, 1,4-dioxa-8-azaspiro[4.5]decane serves as a precursor for synthesizing advanced materials with specific properties. Its spirocyclic structure is conducive to forming polymers and other materials that exhibit unique mechanical and thermal properties . This application is particularly relevant in developing high-performance materials for industrial uses.

Nanotechnology

The compound's unique molecular structure allows it to be utilized in nanotechnology applications, including drug delivery systems where controlled release and targeted delivery are critical. The ability to modify its surface properties can enhance biocompatibility and efficacy in biomedical applications.

Case Study 1: Anticancer Screening

A series of synthesized naphthyridine derivatives were screened for anticancer activity against various cancer cell lines. The results indicated that compounds with the trifluoromethyl substituents showed enhanced cytotoxicity compared to their non-substituted counterparts, highlighting the importance of structural modifications in drug design .

Case Study 2: Antimycobacterial Testing

In a study focusing on antimycobacterial agents, several azaspiroketal compounds were tested against Mycobacterium tuberculosis strains. The findings revealed that these compounds exhibited low minimum inhibitory concentrations (MICs), demonstrating their potential as effective treatments for tuberculosis .

Wirkmechanismus

The mechanism of action of 8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane shares structural similarities with other spirocyclic compounds and naphthyridine derivatives.
  • Compounds such as 1,4-dioxa-8-azaspiro[4.5]decane and 5,7-bis(trifluoromethyl)-1,8-naphthyridine are structurally related.

Uniqueness

  • The presence of both trifluoromethyl groups and the spirocyclic framework in this compound makes it unique compared to other similar compounds.
  • Its unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Biologische Aktivität

The compound 8-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18F6N4O2
  • Molecular Weight : 404.36 g/mol
  • CAS Number : Not explicitly provided in the search results.

Research indicates that compounds containing the naphthyridine moiety often exhibit interactions with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. Specifically, derivatives of naphthyridine have been shown to act as ligands for sigma receptors, which are implicated in neuropsychiatric disorders and cancer biology.

Sigma Receptor Binding

A study involving related compounds demonstrated that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane showed significant affinity for sigma receptors. For instance, a closely related compound exhibited a K(i) value of 5.4 ± 0.4 nM for σ1 receptors and a high selectivity for σ2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold) . This suggests that our compound may also interact with these targets, potentially influencing neurochemical pathways.

Anticancer Properties

The sigma receptor's role in cancer cell proliferation suggests that compounds like this compound could have anticancer properties. In vitro studies using tumor xenograft models have shown that sigma receptor ligands can accumulate in tumors, indicating their potential utility in targeted cancer therapies .

Study 1: Synthesis and Evaluation

In a recent study , a series of difluoroalkylated 2-azaspiro[4.5]decane derivatives were synthesized and evaluated for their biological activity. The study highlighted the importance of structural modifications on the biological efficacy of naphthyridine derivatives.

Study 2: Imaging Applications

Another research effort focused on the development of radiolabeled sigma receptor ligands for imaging purposes using PET technology. The findings indicated that specific binding to sigma receptors could be utilized for imaging human carcinomas and melanoma in vivo . This underscores the potential application of our compound in diagnostic imaging.

Data Table: Biological Activity Overview

Study Compound Target K(i) Value (nM) Selectivity
Study 1Related Compoundσ1 Receptor5.4 ± 0.4σ2 (30-fold)
Study 2Radiolabeled LigandTumor CellsNot specifiedHigh accumulation

Eigenschaften

IUPAC Name

8-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F6N3O2/c18-16(19,20)11-9-12(17(21,22)23)24-14-10(11)1-2-13(25-14)26-5-3-15(4-6-26)27-7-8-28-15/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWBRZPATICEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.